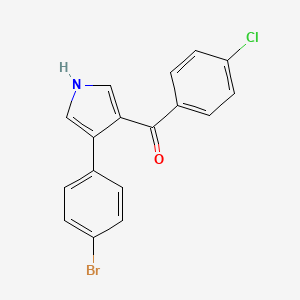

(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Based on its potential antileishmanial and antimalarial activities , it can be inferred that the compound may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby affecting their survival and proliferation.

Pharmacokinetics

Similar compounds have been shown to undergo metabolism by cytochrome p-450-dependent monooxygenases in rat hepatic microsomes . This suggests that the compound may have similar metabolic pathways, which could impact its bioavailability.

Result of Action

Based on its potential antileishmanial and antimalarial activities , it can be inferred that the compound may induce cytotoxic effects in the Leishmania and Plasmodium parasites, leading to their death.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone typically involves the reaction of 4-bromobenzaldehyde with 4-chlorophenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrrole ring. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new compounds with different functional groups replacing the bromine or chlorine atoms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

This compound has been investigated for its potential as a pharmaceutical agent, particularly in the modulation of biological pathways.

Anticancer Activity

Research indicates that compounds similar to N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that related oxalamide derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor immune evasion .

Neurological Applications

There is emerging interest in the neuroprotective effects of oxalamide compounds. Preliminary studies suggest that they may help in conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

Case Study 1: Inhibition of IDO

A study published in a peer-reviewed journal demonstrated that a derivative of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide effectively inhibited IDO activity in vitro. This inhibition was associated with enhanced T-cell proliferation and improved anti-tumor immunity in mouse models, suggesting its potential as an immunotherapeutic agent .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment, researchers administered the compound to rodents subjected to neurotoxic agents. The results indicated a significant reduction in neuronal death and improved cognitive function, supporting its role as a neuroprotective agent .

Comparación Con Compuestos Similares

Similar Compounds

- (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methanone

- (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-methylphenyl)methanone

- (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-nitrophenyl)methanone

Uniqueness

(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone is unique due to the presence of both bromine and chlorine substituents on the phenyl rings. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable molecule for various research applications. The specific arrangement of these substituents can also affect the compound’s physical properties, such as solubility and stability, further distinguishing it from similar compounds.

Actividad Biológica

(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone, a compound featuring a pyrrole ring substituted with bromine and chlorine, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C17H12BrClN and a molecular weight of 351.64 g/mol. The structure includes a pyrrole ring bonded to two aromatic groups: a bromophenyl and a chlorophenyl moiety. The synthesis typically involves multi-step organic reactions, often starting from readily available aromatic aldehydes and hydrazines to form the pyrrole core.

Anticancer Properties

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-468) and colon cancer (HCT-116) cells. The presence of halogen substituents, such as bromine and chlorine, enhances their cytotoxic effects .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-468 | 15 | Induction of apoptosis |

| Compound B | HCT-116 | 10 | Inhibition of cell proliferation |

| This compound | SNB-75 | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that related pyrrole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The halogen substituents are believed to play a crucial role in enhancing the antimicrobial efficacy of these compounds .

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 20 | This compound |

| Escherichia coli | 18 | Similar pyrrole derivative |

| Bacillus subtilis | 22 | Related halogenated compound |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some derivatives have shown the ability to halt the cell cycle at specific phases, preventing further proliferation.

- Inhibition of Enzymatic Activity : Certain studies indicate that these compounds may inhibit key enzymes involved in cancer progression or microbial metabolism.

Case Studies

A notable study evaluated the effects of various pyrrole derivatives on neuroblastoma cells, demonstrating that compounds with similar structures significantly reduced cell viability through apoptosis induction. The study highlighted the importance of substituent groups in modulating biological activity .

Another investigation focused on the synthesis and evaluation of antimicrobial activity against resistant bacterial strains, finding that halogenated pyrroles exhibited superior inhibition compared to non-halogenated counterparts .

Propiedades

IUPAC Name |

[4-(4-bromophenyl)-1H-pyrrol-3-yl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO/c18-13-5-1-11(2-6-13)15-9-20-10-16(15)17(21)12-3-7-14(19)8-4-12/h1-10,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYQOBCFXBZWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.